1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers), also known as 1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers), is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 286.419. The purity is usually 95%.
BenchChem offers high-quality 1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1’-Hydroxy Bufuralol-d9 is the beta-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function and the release of neurotransmitters .
Mode of Action
1’-Hydroxy Bufuralol-d9, a chemically modified version of bufuralol, interacts with its target, the beta-adrenergic receptor, by binding to it . This interaction can lead to changes in the receptor’s activity, which can affect various physiological processes .
Biochemical Pathways
1’-Hydroxy Bufuralol-d9 affects the cytochrome P450 2D6 (CYP2D6) pathway . The drug bufuralol is metabolized by the cytochrome P450 isoforms 2D1 and 2D2 (CYP2D1/2); therefore, quantification of the bufuralol metabolite, 1’-Hydroxy bufuralol, can be used to determine CYP2D1/2 enzyme activity . The stereoselective 1’-hydroxylation of (+)-bufuralol is catalyzed by CYP2D6 .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
It is known that the interaction of 1’-hydroxy bufuralol-d9 with the beta-adrenergic receptor can lead to changes in the receptor’s activity, which can affect various physiological processes .
Biochemical Analysis
Biochemical Properties
1’-Hydroxy bufuralol-d9 interacts with the cytochrome P450 2D6 (CYP2D6) enzyme . This interaction is crucial as CYP2D6 is involved in the metabolism of a variety of compounds, including bufuralol .
Cellular Effects
The cellular effects of 1’-Hydroxy bufuralol-d9 are primarily related to its interaction with CYP2D6. As a metabolite of bufuralol, it can reflect the activity of CYP2D6
Molecular Mechanism
The molecular mechanism of 1’-Hydroxy bufuralol-d9 involves its interaction with the CYP2D6 enzyme . This interaction can influence the pharmacokinetic and metabolic profiles of drugs .
Metabolic Pathways
1’-Hydroxy bufuralol-d9 is involved in the metabolic pathways mediated by the CYP2D6 enzyme
Properties
IUPAC Name |
2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3/i2D3,3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYMTYBCXVOBBB-WVZRYRIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)C(C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662008 |
Source
|
Record name | 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185069-74-2 |
Source
|
Record name | 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.